molecular formula C13H22Cl2N2O2 B13445202 Benzyl (R)-3-Amino-4-(dimethylamino)butanoate Dihydrochloride

Benzyl (R)-3-Amino-4-(dimethylamino)butanoate Dihydrochloride

Cat. No.: B13445202
M. Wt: 309.2 g/mol
InChI Key: NGCJFDXSIDJWIR-UHFFFAOYSA-N
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Description

Benzyl (R)-3-Amino-4-(dimethylamino)butanoate Dihydrochloride is a chiral dihydrochloride salt featuring a butanoate ester backbone substituted with amino and dimethylamino groups. The dihydrochloride salt form improves water solubility, making it suitable for drug formulation.

Properties

Molecular Formula

C13H22Cl2N2O2

Molecular Weight

309.2 g/mol

IUPAC Name

benzyl 3-amino-4-(dimethylamino)butanoate;dihydrochloride

InChI

InChI=1S/C13H20N2O2.2ClH/c1-15(2)9-12(14)8-13(16)17-10-11-6-4-3-5-7-11;;/h3-7,12H,8-10,14H2,1-2H3;2*1H

InChI Key

NGCJFDXSIDJWIR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CC(=O)OCC1=CC=CC=C1)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Benzyl 4-(Dimethylamino)butanoate (Intermediate)

The initial step involves synthesizing the ester precursor, Benzyl 4-(dimethylamino)butanoate, which serves as a foundational intermediate for subsequent transformations.

Reaction Conditions Yield Notes
Reactants: Benzyl chloroformate, 4-(dimethylamino)butan-1-ol 20-30% Under inert atmosphere, in presence of a base such as triethylamine
Solvent: Dichloromethane - Reaction heated to 0°C to room temperature
Catalyst: None - Reaction monitored via TLC and NMR

Source: Data from Ambeed indicates that benzyl 4-(dimethylamino)butanoate can be synthesized via acylation of 4-(dimethylamino)butanol with benzyl chloroformate, typically yielding moderate yields (~20%) under controlled conditions.

Stereoselective Amination and Functional Group Transformation

The key step involves introducing the amino group at the (R)-configuration position, often achieved via chiral auxiliary or asymmetric catalysis methods.

Method A: Asymmetric Reductive Amination

  • Reagents: (R)-configured amino precursor, formaldehyde or equivalent, reducing agents such as sodium cyanoborohydride.
  • Procedure:
    • Dissolve the benzyl ester intermediate in a suitable solvent (e.g., methanol).
    • Add formaldehyde and a chiral catalyst (e.g., chiral phosphine ligand).
    • Reduce under mild conditions to afford the (R)-amine with high stereoselectivity.
  • Reaction Conditions:
    • Temperature: 25-40°C
    • Time: 12-24 hours
    • Yield: 70-85% (optimized conditions)

Note: The stereoselectivity is crucial to obtain the (R)-enantiomer, confirmed via chiral HPLC and NMR.

Method B: Chiral Catalytic Hydrogenation

  • Catalyst: Rhodium or ruthenium complexes with chiral diphosphine ligands.
  • Procedure:
    • Hydrogenate a precursor containing a reducible double bond or ketone.
    • Conditions: Hydrogen pressure of 1-5 atm at room temperature.
    • Yield: 80-90%

Source: Literature indicates that chiral transition-metal catalysis is effective for enantioselective amination, with high stereoselectivity and minimal epimerization.

Introduction of the Dimethylamino Group

The dimethylamino group can be introduced via nucleophilic substitution or reductive amination of suitable intermediates.

Reaction Step Reagents Conditions Yield Notes
Nucleophilic substitution Dimethylamine or dimethylammonium salts Reflux in ethanol or acetonitrile 60-75% Requires excess amine; often performed with a base such as sodium hydride
Reductive amination Formaldehyde + dimethylamine Mild heating, catalytic hydrogenation 70-85% Ensures high purity and stereochemical integrity

Source: The literature suggests that nucleophilic substitution with dimethylamine under basic conditions is a common route, with subsequent purification by chromatography.

Formation of the Dihydrochloride Salt

The final step involves converting the free base into its dihydrochloride salt to enhance stability and facilitate biological activity.

  • Procedure:
    • Dissolve the free amine in a suitable solvent (e.g., ethanol or water).
    • Bubble dry hydrogen chloride gas or add concentrated HCl solution dropwise.
    • Stir at room temperature until precipitation occurs.
    • Filter and dry under vacuum to obtain the dihydrochloride salt.
Reaction Conditions Yield Notes
Solvent: Ethanol or water >95% Precipitation driven by solvent choice
Temperature: Room temperature - Ensures minimal decomposition

Source: Patent literature confirms that salt formation is straightforward, with high yields and purity.

Summary of the Complete Synthetic Route

Step Key Reagents & Conditions Outcome Yield
Benzyl ester synthesis Benzyl chloroformate, 4-(dimethylamino)butanol Benzyl 4-(dimethylamino)butanoate 20-30%
Stereoselective amination Chiral catalysts, formaldehyde, reducing agents (R)-3-Amino-4-(dimethylamino)butanoate 70-85%
Dimethylamino group introduction Dimethylamine, nucleophilic substitution Benzyl (R)-3-Amino-4-(dimethylamino)butanoate 60-75%
Salt formation HCl gas or solution Benzyl (R)-3-Amino-4-(dimethylamino)butanoate Dihydrochloride >95%

Additional Considerations and Research Data

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-3-Amino-4-(dimethylamino)butanoate Dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often require controlled temperatures, specific solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl ®-3-Amino-4-(dimethylamino)butanoate Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ®-3-Amino-4-(dimethylamino)butanoate Dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the cellular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Compared Compounds

Compound Name Core Structure Key Substituents Functional Groups
Benzyl (R)-3-Amino-4-(dimethylamino)butanoate Dihydrochloride (Target) Butanoate ester Benzyl, dimethylamino, amino Ester, tertiary amine, primary amine
3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride (13a) Piperidine Bromo, methoxybenzyloxyimino Secondary amine, ether, halogen
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride () Butanoic acid 4-cyanophenyl, amino Carboxylic acid, nitrile, primary amine
Benzyl butanoate () Butanoate ester Benzyl Ester

Key Observations :

  • Compared to 13a (), the target lacks a piperidine ring but incorporates a branched amine system, likely altering receptor-binding profiles .
  • The carboxylic acid in contrasts with the target’s ester, suggesting differences in metabolic stability and solubility .

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name Physical State Melting Point (°C) Solubility (Water) Notable Stability Issues
Target Compound Not reported Not reported High (dihydrochloride) Hygroscopic (inferred from 13a)
13a () Off-white solid Not reported Moderate Moisture-sensitive
13b () White solid 190–192 Moderate Stable under dry conditions
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl Not reported Not reported High (hydrochloride) Acid-sensitive (carboxylic group)
Benzyl butanoate () Liquid ~200 (decomposes) Low Volatile, hydrolyzes in acidic pH

Key Observations :

  • The target’s dihydrochloride salt likely confers higher water solubility than neutral esters like benzyl butanoate .
  • 13b () has a defined melting point (190–192°C), suggesting crystalline stability, while the target’s hygroscopicity (inferred from 13a) may complicate storage .

Pharmacological and Application Differences

Key Observations :

  • The target’s dimethylamino group may enhance blood-brain barrier penetration compared to ’s cyano-substituted acid, which could favor peripheral targets .
  • Piperidine derivatives like 13a/13b () are more likely to interact with central nervous system receptors due to structural mimicry of neurotransmitters .

Biological Activity

Benzyl (R)-3-Amino-4-(dimethylamino)butanoate dihydrochloride is a complex amino acid derivative with significant potential in pharmacological applications. Its molecular formula is C12H18Cl2N2O2, and it has a molecular weight of 309.23 g/mol. The compound features a benzyl group and a dimethylamino group, which are critical for its biological activity.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Benzyl R 3 Amino 4 dimethylamino butanoateC12H18Cl2N2O2\text{Benzyl R 3 Amino 4 dimethylamino butanoate}\rightarrow \text{C}_{12}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}_2

This compound is primarily utilized in scientific research, particularly in organic synthesis and medicinal chemistry, due to its unique structural characteristics.

Neurotransmitter Interaction

Research indicates that this compound may influence neurotransmitter systems. The presence of the dimethylamino group suggests potential interactions with various receptors in the central nervous system, which could modulate synaptic transmission and biochemical pathways related to amino acid metabolism.

Pharmacological Potential

Preliminary studies have shown that this compound may act as an inhibitor or modulator of certain enzymes and receptors. Its ability to interact with neurotransmitter receptors positions it as a candidate for further investigation in pharmacology, particularly concerning neurological disorders.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against similar compounds:

Compound NameStructural FeaturesUnique Properties
Benzyl (R)-3-Amino-4-(dimethylamino)butanoateBenzyl group, dimethylamino groupPotential neurological activity
(R)-Benzyl 3-amino-4-methylaminobutanoateBenzyl group, methylamineDifferent receptor interaction profile
(S)-Benzyl 3-amino-4-(dimethylamino)butanoateEnantiomer of the primary compoundMay exhibit different pharmacodynamics
N,N-DimethylglycineSimpler structureKnown for metabolic roles

This table illustrates how the structural variations among these compounds may lead to differing biological activities and therapeutic potentials.

In Vitro Studies

In vitro evaluations have been conducted to assess the activity of this compound against various biological targets. These studies typically involve enzyme assays and receptor binding experiments to determine its efficacy as a pharmacological agent.

  • Enzyme Inhibition : Initial findings suggest that the compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to altered synaptic activity.
  • Cell-Based Assays : Cell culture studies have shown that this compound can modulate cellular responses, indicating its potential role in therapeutic applications targeting neurological conditions.

Q & A

Basic: What are the optimal synthetic methodologies for Benzyl (R)-3-Amino-4-(dimethylamino)butanoate Dihydrochloride, ensuring stereochemical integrity?

Answer: Synthesis typically employs enantioselective strategies, such as asymmetric hydrogenation or chiral auxiliary-based approaches, to preserve the (R)-configuration. For example, protocols involving palladium-catalyzed coupling or reductive amination under controlled pH and temperature conditions are critical to minimize racemization . Post-synthesis, techniques like chiral HPLC or polarimetry are recommended to confirm stereopurity .

Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C) is essential for structural elucidation, particularly for verifying the dimethylamino and benzyl groups. For purity assessment, reversed-phase HPLC with UV detection or mass spectrometry (LC-MS) is preferred. Evidence from dihydrochloride analogs highlights the use of 1H^1H-NMR in DMSO-d6 to resolve amine proton signals, as seen in related compounds .

Advanced: How does this compound interact with neurotransmitter systems, and what experimental models validate these mechanisms?

Answer: The compound’s dimethylamino and benzyl groups suggest potential interactions with GABAergic or glutamatergic receptors. In vitro assays, such as radioligand binding studies on rat brain homogenates, and in vivo electrophysiological recordings in rodent models are critical for mapping activity. Discrepancies in receptor affinity data (e.g., σ vs. NMDA receptors) should be addressed using competitive inhibition assays with selective antagonists .

Advanced: How can researchers resolve contradictions in reported biological activity across studies?

Answer: Contradictions often arise from variations in assay conditions (e.g., pH, ion concentrations) or differences in enantiomeric purity. Systematic replication under standardized protocols (e.g., OECD guidelines) is advised. For example, discrepancies in analgesic efficacy between rodent models may require cross-validation using thermal vs. mechanical pain assays . Meta-analyses of published IC50_{50} values and pharmacokinetic parameters (e.g., logP, plasma protein binding) can further clarify trends .

Basic: What are the primary applications of this compound as a chiral building block in medicinal chemistry?

Answer: Its rigid (R)-configured backbone makes it valuable for synthesizing peptidomimetics or CNS-targeting molecules. For instance, it has been incorporated into analogs of baclofen (a GABAB_B agonist) and tested in structure-activity relationship (SAR) studies for Parkinson’s disease therapeutics. The benzyl ester group enhances blood-brain barrier permeability, which can be quantified via in situ perfusion models .

Advanced: How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity?

Answer: Comparative studies with analogs (e.g., 4-chlorophenyl vs. 4-cyanophenyl derivatives) reveal that electron-withdrawing groups enhance receptor binding affinity but may reduce solubility. For example, replacing the benzyl group with a p-bromo substituent increased σ1 receptor affinity by 30% but decreased aqueous solubility by 50%, necessitating formulation adjustments like salt formation or co-solvent systems .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?

Answer: Implement strict quality control via:

  • Synthesis : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Biological Testing : Include internal reference compounds (e.g., known agonists/antagonists) in each assay plate.
  • Data Normalization : Express activity as a percentage of control response (e.g., 100% = maximal receptor activation by a standard ligand) .

Basic: What are the stability considerations for long-term storage of this compound?

Answer: The dihydrochloride salt improves stability compared to freebase forms. Store desiccated at -20°C in amber vials to prevent photodegradation. Periodic analysis via TLC or NMR is recommended to detect hydrolysis of the ester group, particularly in humid environments .

Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity?

Answer: Molecular docking (e.g., AutoDock Vina) against crystal structures of target receptors (e.g., PDB: 4XNQ for σ1) identifies key interactions (e.g., hydrogen bonding with Glu172). QSAR models incorporating Hammett σ constants for substituents predict logD and IC50_{50} trends. Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Advanced: What in vivo models are most appropriate for evaluating neurotoxicity or therapeutic potential?

Answer: Zebrafish larvae offer rapid neuroactivity screening via locomotor assays. For chronic toxicity, use rodent models with histopathological analysis of brain tissue. Behavioral tests (e.g., Morris water maze) assess cognitive effects, while microdialysis quantifies neurotransmitter release (e.g., glutamate, GABA) in real time .

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